Renin Substrate 1 Trifluoroacetate Renin Substrate 1 Trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 791068-69-4
VCID: VC11663022
InChI: InChI=1S/C109H156N32O21S/c1-12-63(7)90(135-96(147)79(126-94(145)76(110)28-21-45-121-108(111)112)42-43-88(143)119-48-47-118-77-30-19-27-75-74(77)26-20-33-87(75)163(160,161)162)104(155)133-85(54-72-57-117-60-125-72)106(157)141-49-23-32-86(141)101(152)131-82(51-66-24-15-14-16-25-66)97(148)130-83(52-70-55-115-58-123-70)98(149)129-81(50-61(3)4)99(150)134-89(62(5)6)102(153)136-91(64(8)13-2)103(154)132-84(53-71-56-116-59-124-71)100(151)137-92(65(9)142)105(156)127-78(95(146)128-80(107(158)159)31-22-46-122-109(113)114)29-17-18-44-120-93(144)67-34-36-68(37-35-67)138-139-69-38-40-73(41-39-69)140(10)11/h14-16,19-20,24-27,30,33-41,55-65,76,78-86,89-92,118,142H,12-13,17-18,21-23,28-29,31-32,42-54,110H2,1-11H3,(H,115,123)(H,116,124)(H,117,125)(H,119,143)(H,120,144)(H,126,145)(H,127,156)(H,128,146)(H,129,149)(H,130,148)(H,131,152)(H,132,154)(H,133,155)(H,134,150)(H,135,147)(H,136,153)(H,137,151)(H,158,159)(H4,111,112,121)(H4,113,114,122)(H,160,161,162)/t63-,64-,65+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-,92-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5C=NC=N5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Molecular Formula: C109H156N32O21S
Molecular Weight: 2282.7 g/mol

Renin Substrate 1 Trifluoroacetate

CAS No.: 791068-69-4

Cat. No.: VC11663022

Molecular Formula: C109H156N32O21S

Molecular Weight: 2282.7 g/mol

* For research use only. Not for human or veterinary use.

Renin Substrate 1 Trifluoroacetate - 791068-69-4

Specification

CAS No. 791068-69-4
Molecular Formula C109H156N32O21S
Molecular Weight 2282.7 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid
Standard InChI InChI=1S/C109H156N32O21S/c1-12-63(7)90(135-96(147)79(126-94(145)76(110)28-21-45-121-108(111)112)42-43-88(143)119-48-47-118-77-30-19-27-75-74(77)26-20-33-87(75)163(160,161)162)104(155)133-85(54-72-57-117-60-125-72)106(157)141-49-23-32-86(141)101(152)131-82(51-66-24-15-14-16-25-66)97(148)130-83(52-70-55-115-58-123-70)98(149)129-81(50-61(3)4)99(150)134-89(62(5)6)102(153)136-91(64(8)13-2)103(154)132-84(53-71-56-116-59-124-71)100(151)137-92(65(9)142)105(156)127-78(95(146)128-80(107(158)159)31-22-46-122-109(113)114)29-17-18-44-120-93(144)67-34-36-68(37-35-67)138-139-69-38-40-73(41-39-69)140(10)11/h14-16,19-20,24-27,30,33-41,55-65,76,78-86,89-92,118,142H,12-13,17-18,21-23,28-29,31-32,42-54,110H2,1-11H3,(H,115,123)(H,116,124)(H,117,125)(H,119,143)(H,120,144)(H,126,145)(H,127,156)(H,128,146)(H,129,149)(H,130,148)(H,131,152)(H,132,154)(H,133,155)(H,134,150)(H,135,147)(H,136,153)(H,137,151)(H,158,159)(H4,111,112,121)(H4,113,114,122)(H,160,161,162)/t63-,64-,65+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-,92-/m0/s1
Standard InChI Key OXWQVBKLGGDRTN-CHHGKBFYSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N
SMILES CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5C=NC=N5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Canonical SMILES CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N

Introduction

Renin Substrate 1 Trifluoroacetate is a compound used extensively in biochemical research, particularly in the study of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and heart function. The compound serves as a high-affinity substrate for renin, an enzyme that initiates the conversion of angiotensinogen to angiotensin I, a key step in the renin-angiotensin pathway.

Applications in Research

Renin Substrate 1 Trifluoroacetate is utilized in several areas of research:

  • Cardiovascular Research: It is crucial for studying the renin-angiotensin system, which is vital for understanding blood pressure regulation and heart function .

  • Drug Development: The compound aids in the development of antihypertensive medications by providing insights into how drugs can target the renin pathway effectively .

  • Biochemical Assays: It is used in assays to measure renin activity, helping researchers quantify enzyme levels in biological samples .

  • Proteomics: It plays a role in proteomic studies, allowing scientists to investigate protein interactions and modifications related to the renin system .

Research Findings

Research involving Renin Substrate 1 Trifluoroacetate has contributed significantly to our understanding of the renin-angiotensin system. Studies have shown that this substrate is highly specific for renin, making it an ideal tool for measuring renin activity in various biological samples . Additionally, its use in drug development has led to the creation of more targeted therapies for hypertension.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator